benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15580091
InChI: InChI=1S/C22H19ClN2O3S/c1-13-18(21(27)28-12-15-6-4-3-5-7-15)19(16-8-10-17(23)11-9-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3
SMILES:
Molecular Formula: C22H19ClN2O3S
Molecular Weight: 426.9 g/mol

benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15580091

Molecular Formula: C22H19ClN2O3S

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C22H19ClN2O3S
Molecular Weight 426.9 g/mol
IUPAC Name benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C22H19ClN2O3S/c1-13-18(21(27)28-12-15-6-4-3-5-7-15)19(16-8-10-17(23)11-9-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3
Standard InChI Key DNZCJNGTXAWUIC-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Introduction

Benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolo-pyrimidine structure. This compound includes a benzyl group and a chlorophenyl moiety, contributing to its unique chemical properties. The presence of thiazole and pyrimidine rings suggests potential biological activity, particularly in medicinal chemistry.

Synthesis and Preparation

The synthesis of benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step synthetic pathways. These pathways may include reactions such as condensation, cyclization, and esterification, depending on the available reagents and desired yield. Specific methodologies can vary, but they generally involve the formation of the thiazolo-pyrimidine core followed by the introduction of the benzyl and chlorophenyl groups.

Biological Activities and Potential Applications

Thiazolo-pyrimidines are often explored for their potential as antiviral, antibacterial, and anticancer agents. Modifications of the thiazolo-pyrimidine scaffold can lead to enhanced potency against specific biological targets. Interaction studies involving this compound focus on its binding affinity to biological targets, employing techniques such as spectroscopy and molecular docking.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateSimilar thiazolo-pyrimidine core; bromine substitutionAntitumor activity
6-(4-chlorophenyl)-2,2-dimethyl-7-phenyltetrahydroquinolineAromatic substitutions; different ring systemAnti-inflammatory properties
5-(4-methoxyphenyl)-1H-pyrrole derivativesContains pyrrole instead of pyrimidine; methoxy substitutionAntioxidant effects

Research Findings and Future Directions

Research continues into optimizing the properties of benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate for specific applications. This includes studying its mechanism of action and improving its therapeutic effects through structural modifications. The compound's versatility in synthetic organic chemistry and its potential biological activities make it a promising candidate for further investigation.

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